1,4-Dichloro-2,5-diisothiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2,5-diisothiocyanatobenzene is an organic compound with the molecular formula C8H2Cl2N2S2 It is a derivative of benzene, where two chlorine atoms and two isothiocyanate groups are substituted at the 1,4 and 2,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2,5-diisothiocyanatobenzene can be synthesized through a multi-step process involving the chlorination and subsequent isothiocyanation of benzene derivatives. The general synthetic route includes:
Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1,4-dichlorobenzene.
Isothiocyanation: The 1,4-dichlorobenzene is then reacted with thiophosgene (CSCl2) in the presence of a base like pyridine to introduce the isothiocyanate groups at the 2,5 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2,5-diisothiocyanatobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and isothiocyanate groups.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the isothiocyanate groups to form corresponding sulfonyl derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isothiocyanate groups to amines.
Substitution: Nucleophiles like sodium methoxide can replace the chlorine atoms under basic conditions.
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Produced by the reduction of isothiocyanate groups.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,4-Dichloro-2,5-diisothiocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2,5-diisothiocyanatobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. The isothiocyanate groups can react with nucleophiles, forming covalent bonds with biological molecules such as proteins and nucleic acids. This reactivity is exploited in various applications, including the labeling of antibodies for imaging and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1,4-Diisothiocyanatobenzene: Similar structure but lacks chlorine atoms.
1,4-Dichloro-2,5-dimethoxybenzene: Contains methoxy groups instead of isothiocyanate groups.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with different functional groups.
Uniqueness
1,4-Dichloro-2,5-diisothiocyanatobenzene is unique due to the combination of chlorine and isothiocyanate groups, which impart distinct chemical reactivity and versatility in various applications. Its ability to undergo both electrophilic and nucleophilic reactions makes it a valuable compound in synthetic chemistry and material science.
Properties
CAS No. |
97954-63-7 |
---|---|
Molecular Formula |
C8H2Cl2N2S2 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
1,4-dichloro-2,5-diisothiocyanatobenzene |
InChI |
InChI=1S/C8H2Cl2N2S2/c9-5-1-7(11-3-13)6(10)2-8(5)12-4-14/h1-2H |
InChI Key |
GFMQOZXTWZRTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N=C=S)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.